molecular formula C10H21NO B1458523 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine CAS No. 1803596-23-7

2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine

Cat. No. B1458523
M. Wt: 171.28 g/mol
InChI Key: QNYQPLFDDKFUCH-UHFFFAOYSA-N
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Description

2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine is a chemical compound with the CAS Number: 1803596-23-7 . It has a molecular weight of 171.28 g/mol . The IUPAC name for this compound is 2-(3-(tert-butoxy)cyclobutyl)ethan-1-amine . The compound is in liquid form .


Molecular Structure Analysis

The Inchi Code for 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine is 1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 171.28 g/mol .

Scientific Research Applications

Copper-Catalysed Amination Reactions

A study highlighted the use of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of aryl halides with amines, showcasing the production of secondary or tertiary amines in good to excellent yields. This demonstrates the potential of cyclobutyl-related compounds in facilitating efficient amination reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Antibacterial Activity of Ethan-1-Amine Derivatives

Research into novel ethan-1-amine derivatives has explored their synthesis and evaluation for antibacterial activity, indicating the relevance of such compounds in developing new antibacterial agents (Prasad, 2021).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group for nucleophilic addition and as a chiral director, showcasing the importance of tert-butoxy and related groups in stereocontrolled synthesis (Ellman, Owens, & Tang, 2002).

Photocatalytic [2 + 2] Cycloaddition

The photocatalytic dearomative intermolecular [2 + 2] cycloaddition of heterocycles, including the use of tert-butoxycarbonyl protected indoles, illustrates the utility of tert-butoxy groups in the construction of complex molecular architectures with potential applications in drug discovery (Oderinde et al., 2020).

Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation

A method for catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water highlights the chemoselectivity and high yield of this process, emphasizing the relevance of tert-butoxy carbonylation reactions in organic synthesis without the need for catalysts (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

The safety information for 2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYQPLFDDKFUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine

CAS RN

1803596-23-7
Record name 2-[3-(tert-butoxy)cyclobutyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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